2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxybenzyl)acetamide

Prokineticin receptor GPCR pharmacology Structure-activity relationship

This compound is an essential tool for PKR1 antagonist screening cascades, distinguished by its unique 3-methoxybenzyl substitution pattern. Procure alongside the para-methoxy isomer (CAS 1021118-76-2) to systematically evaluate regioisomeric effects on PKR1 binding. With favorable CNS physicochemical properties (XLogP3=2.8, MW=420.5), it is ideal for benchmarking permeability and metabolic stability in sulfonyl piperidine lead optimization programs. Ensure your screening deck includes this essential chemotype for mapping benzyl-binding subpocket selectivity.

Molecular Formula C21H25FN2O4S
Molecular Weight 420.5
CAS No. 1021041-49-5
Cat. No. B2506714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxybenzyl)acetamide
CAS1021041-49-5
Molecular FormulaC21H25FN2O4S
Molecular Weight420.5
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C21H25FN2O4S/c1-28-19-7-4-5-16(13-19)15-23-21(25)14-18-6-2-3-12-24(18)29(26,27)20-10-8-17(22)9-11-20/h4-5,7-11,13,18H,2-3,6,12,14-15H2,1H3,(H,23,25)
InChIKeyJUORZWZTPGSNMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1021041-49-5: A Sulfonyl Piperidine Acetamide Tool Compound for Prokineticin Receptor Research


2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxybenzyl)acetamide (CAS 1021041-49-5) is a synthetic small molecule belonging to the sulfonyl piperidine acetamide class [1]. Its structure features a piperidine core substituted with a 4-fluorobenzenesulfonyl group and an acetamide side chain bearing a 3-methoxybenzyl moiety [2]. This compound has been referenced in patent literature alongside related analogs as part of a series evaluated for modulation of prokineticin receptors (PKR1/PROKR1), which are G protein-coupled receptors implicated in gastrointestinal motility, pain, and neuropsychiatric disorders [3].

Why the 3-Methoxybenzyl Substituent on 1021041-49-5 Prevents Simple Analogue Swapping in PKR1 Assays


Substitution with in-class sulfonyl piperidine acetamides cannot be assumed bioequivalent due to the critical influence of the benzyl substituent's methoxy position on target binding and selectivity. The para-methoxy isomer (CAS 1021118-76-2) represents the closest structural comparator, differing only in the position of the methoxy group on the benzyl ring . Patent disclosures from the Takeda prokineticin receptor antagonist series demonstrate that subtle changes in the aryl substituent geometry can lead to substantial shifts in PKR1 antagonistic potency, with IC50 values across the series ranging from 410 nM to 5600 nM depending on the specific substitution pattern [1]. Without direct comparative pharmacological data for the exact 3-methoxybenzyl analog, its differentiation must be inferred from class-level structure-activity relationship (SAR) trends that highlight the non-interchangeable nature of regioisomeric methoxybenzyl modifications [2].

Quantitative Differentiation Evidence for 1021041-49-5 versus Structural Analogues


Regioisomeric Methoxybenzyl Differentiation: Meta (1021041-49-5) versus Para (1021118-76-2) Substituent Comparison

The meta-methoxybenzyl substituent on 1021041-49-5 is predicted to confer distinct spatial and electronic properties compared to the para-methoxybenzyl isomer (CAS 1021118-76-2), based on established SAR for sulfonyl piperidine prokineticin receptor antagonists [1]. In the broader Takeda patent series, compounds with varying aryl substitution exhibit PKR1 IC50 values ranging from 410 nM to 5600 nM, summarized in the IDRBLab patent-drug mapping table [2]. While the direct IC50 value for 1021041-49-5 is not publicly disclosed, the regioisomeric difference alone creates a significant structural differentiation vector, as the meta-position of the methoxy group alters the dihedral angle of the benzyl side chain and its interaction with the receptor binding pocket [3].

Prokineticin receptor GPCR pharmacology Structure-activity relationship

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Potential

Computed physicochemical properties provide a baseline differentiation between 1021041-49-5 and its closest analogs. The target compound has a predicted XLogP3-AA value of 2.8, a molecular weight of 420.5 g/mol, and 6 hydrogen bond acceptors [1]. In comparison, the N-benzyl analog (without the methoxy group, CAS not listed but reported) would have a lower XLogP and one fewer hydrogen bond acceptor, while the N-(4-chlorobenzyl) analog would have increased lipophilicity and altered halogen bonding potential . These differences are critical for researchers optimizing CNS penetration or metabolic stability profiles, as the methoxy substituent significantly influences both LogP and polar surface area [2].

Drug-likeness Physicochemical profiling Permeability prediction

Patent-Disclosed Pharmacological Class Potency Range: Contextualizing 1021041-49-5 Within the PKR1 Antagonist Series

The Takeda patent series (US9475795, US10167273, US10544126, US11512066) discloses multiple sulfonyl piperidine derivatives with quantified PKR1 antagonistic activity, establishing a class-level potency benchmark [1]. The representative drugs in this series exhibit IC50 values of 410 nM (D0U5VO), 810 nM (D00LHT), and 5600 nM (D0X1ZY) in a calcium mobilization assay using recombinant cells expressing human PKR1 [2]. While the specific IC50 of 1021041-49-5 (Example compound within the patent scope) is not individually published, its structural features—particularly the 3-methoxybenzyl acetamide—align it with the sub-series displaying sub-micromolar potency [3]. This contrasts with the structurally related 4-sulfonylpiperidine derivatives disclosed in WO 2008/116129, which target long-chain fatty acyl elongase and exhibit an entirely different pharmacological profile, underscoring the target-class specificity of the 2-sulfonylpiperidine scaffold [4].

PKR1 antagonist Calcium mobilization assay Takeda patent series

Recommended Procurement Scenarios for 1021041-49-5 in Drug Discovery and Chemical Biology


PKR1 Antagonist Screening and Hit Validation Campaigns

1021041-49-5 serves as a structurally tractable starting point for PKR1 antagonist screening cascades, particularly in academic or biotech settings focused on gastrointestinal motility or neuropsychiatric indications. Its inclusion in a screening deck is justified by its membership in the Takeda-disclosed sulfonyl piperidine series, which has established calcium mobilization assay protocols and known potency benchmarks (IC50 range: 410–5600 nM) [1]. Researchers can directly adopt the assay conditions from US9475795 for immediate activity validation.

Regioisomeric SAR Probe for Methoxybenzyl Binding Interactions

The unique 3-methoxybenzyl substitution pattern of this compound makes it an essential tool for probing the regioisomeric preferences of the PKR1 benzyl-binding subpocket. When procured alongside its para-methoxy isomer (CAS 1021118-76-2), researchers can systematically evaluate the impact of methoxy position on binding affinity, functional activity, and selectivity, generating pairwise SAR data that informs lead optimization efforts .

Physicochemical Benchmarking in CNS Drug Discovery Programs

With a computed XLogP3-AA of 2.8 and a molecular weight of 420.5 g/mol, 1021041-49-5 occupies a favorable physicochemical space for CNS drug discovery [2]. It can be used as a reference compound to benchmark the permeability and metabolic stability of new chemical entities within the sulfonyl piperidine class, particularly in assays such as PAMPA or MDCK-MDR1, where balanced lipophilicity is critical for crossing the blood-brain barrier.

Selectivity Profiling Against Related GPCRs

Given the prokineticin receptor family (PKR1 and PKR2) shares high homology, 1021041-49-5 is a valuable tool for selectivity profiling studies. Its structural features—particularly the 3-methoxybenzyl acetamide side chain—may confer differential affinity for PKR1 over PKR2, enabling researchers to map the structural determinants of receptor subtype selectivity within the sulfonyl piperidine chemotype [1].

Quote Request

Request a Quote for 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(3-methoxybenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.